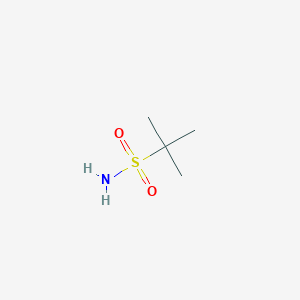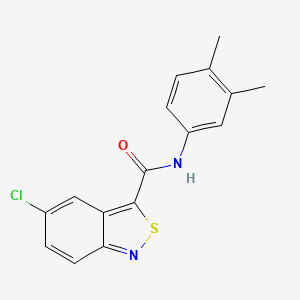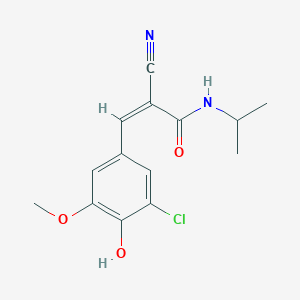
tert-ブチルスルホンアミド
概要
説明
tert-Butylsulfonamide is an organosulfur compound with the chemical formula C4H11NO2S. It is characterized by the presence of a tert-butyl group attached to a sulfonamide functional group. This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis.
科学的研究の応用
tert-Butylsulfonamide has a wide range of applications in scientific research:
作用機序
Target of Action
Tert-Butylsulfonamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of tert-Butylsulfonamide are the molecules involved in the synthesis of amines and their derivatives .
Mode of Action
Tert-Butylsulfonamide interacts with its targets through a process known as asymmetric N-heterocycle synthesis via sulfinimines . This process involves the reaction of tert-Butylsulfonamide with other molecules to form intermediates that are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
Biochemical Pathways
The biochemical pathways affected by tert-Butylsulfonamide are primarily those involved in the synthesis of amines and their derivatives . These pathways include the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of tert-Butylsulfonamide’s action primarily involve the synthesis of amines and their derivatives . The compound’s interaction with its targets leads to the formation of intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . This results in the synthesis of structurally diverse amines and their derivatives .
Action Environment
The action of tert-Butylsulfonamide can be influenced by various environmental factors. For instance, tert-Butylsulfonamides are unstable above room temperature, and in chlorinated solvents, they undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of certain solvents .
生化学分析
Biochemical Properties
tert-Butylsulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a sulfonamide inhibitor, binding to the active sites of enzymes and inhibiting their activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors for therapeutic purposes. For instance, tert-Butylsulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The nature of these interactions typically involves the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of tert-Butylsulfonamide to the enzyme’s active site.
Cellular Effects
tert-Butylsulfonamide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the activity of certain signaling pathways that regulate cell growth and differentiation. For example, tert-Butylsulfonamide can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Additionally, tert-Butylsulfonamide has been shown to alter gene expression profiles by affecting transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of tert-Butylsulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, tert-Butylsulfonamide binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions, leading to the inhibition of enzyme activity . This inhibition can result in downstream effects on cellular processes, such as the modulation of signaling pathways and changes in gene expression. For example, the inhibition of carbonic anhydrase by tert-Butylsulfonamide can lead to alterations in pH regulation and fluid balance in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butylsulfonamide can change over time due to its stability, degradation, and long-term effects on cellular function. tert-Butylsulfonamide is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or reactive chemicals . Over time, the degradation of tert-Butylsulfonamide can lead to a decrease in its inhibitory activity and changes in its effects on cellular processes. Long-term studies have shown that tert-Butylsulfonamide can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-Butylsulfonamide vary with different dosages in animal models. At low doses, tert-Butylsulfonamide can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, tert-Butylsulfonamide can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the impact of tert-Butylsulfonamide on cellular processes becomes more pronounced at higher concentrations. These dosage-dependent effects are important for determining the therapeutic window and safety profile of tert-Butylsulfonamide in preclinical studies.
Metabolic Pathways
tert-Butylsulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in sulfur metabolism, such as sulfonate reductases and sulfonate oxidases . These interactions can lead to changes in the levels of sulfur-containing metabolites and alterations in metabolic pathways. Additionally, tert-Butylsulfonamide can influence the activity of enzymes involved in amino acid metabolism, further affecting cellular metabolic processes.
Transport and Distribution
Within cells and tissues, tert-Butylsulfonamide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize sulfonamide compounds . Once inside the cell, tert-Butylsulfonamide can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of tert-Butylsulfonamide within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of tert-Butylsulfonamide is an important factor in its activity and function. tert-Butylsulfonamide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can affect mitochondrial function and metabolism. The localization of tert-Butylsulfonamide to specific organelles can enhance its inhibitory activity and influence its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butylsulfonamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and yields tert-butylsulfonamide as a white crystalline solid .
Industrial Production Methods
In industrial settings, tert-butylsulfonamide is often produced using catalytic enantioselective methods. One such method involves the enantioselective oxidation of di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . This process is efficient and yields high-purity tert-butylsulfonamide.
化学反応の分析
Types of Reactions
tert-Butylsulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinamides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, making tert-butylsulfonamide a versatile reagent in organic synthesis .
Major Products
The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butylsulfonamide include:
tert-Butanesulfinamide:
Sulfonimidates: These compounds are used as building blocks to access other sulfur(VI) compounds and have applications in polymer synthesis and medicinal chemistry.
Uniqueness
tert-Butylsulfonamide is unique in its ability to act as a versatile reagent in various chemical reactions, particularly in asymmetric synthesis. Its stability and ease of handling make it a preferred choice in many synthetic applications .
特性
IUPAC Name |
2-methylpropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSQKNYHPYZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373838 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34813-49-5 | |
| Record name | tert-Butylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butyl)sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes tert-Butylsulfonamide useful in organic synthesis?
A: tert-Butylsulfonamide serves as a versatile building block in organic synthesis. For instance, it acts as a nitrogen source in catalytic reactions like aminohydroxylation and aziridination of olefins []. This is similar to the role of Chloramine-T, but with the advantage of easy removal of the tert-butylsulfonyl group under mild acidic conditions to reveal the desired amino group []. Additionally, tert-Butylsulfonamide can be readily converted to (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, a valuable reagent in allylation reactions [].
Q2: Are there any known stability concerns regarding tert-Butylsulfonamide?
A: While generally stable at room temperature, tert-Butylsulfonamide can undergo rearrangement at elevated temperatures, especially in chlorinated solvents []. This rearrangement leads to the formation of N-(tert-butylthio)-tert-butylsulfonamide. Therefore, storage and reaction conditions should consider this thermal instability.
Q3: How does the structure of tert-Butylsulfonamide derivatives influence their photophysical properties?
A: Introducing substituents onto the tert-Butylsulfonamide scaffold can significantly alter its photophysical properties. For example, incorporating a bithiophene moiety and tert-butyl groups into the structure results in a water-soluble derivative with enhanced fluorescence quantum yield compared to unsubstituted bithiophene []. This modification allows for the application of the derivative as a potential fluorescent sensor for metal ions, exhibiting high selectivity towards copper(II) at neutral pH and mercury(II) at alkaline pH [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-(furan-2-yl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B1227243.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)


![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)
![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
![3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1227259.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)

